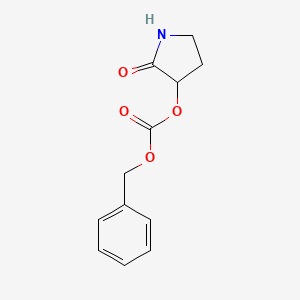![molecular formula C18H24N2O2 B12898983 4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one CAS No. 184772-84-7](/img/structure/B12898983.png)
4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((2,5-Di-tert-butylphenyl)(imino)methyl)isoxazol-5(4H)-one” is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a phenyl group substituted with two tert-butyl groups and an imino group attached to the isoxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((2,5-Di-tert-butylphenyl)(imino)methyl)isoxazol-5(4H)-one” typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds and hydroxylamine derivatives.
Introduction of the phenyl group: The phenyl group with tert-butyl substitutions can be introduced through Friedel-Crafts alkylation or other suitable methods.
Formation of the imino group: The imino group can be introduced through condensation reactions involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“4-((2,5-Di-tert-butylphenyl)(imino)methyl)isoxazol-5(4H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “4-((2,5-Di-tert-butylphenyl)(imino)methyl)isoxazol-5(4H)-one” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,5-Di-tert-butylphenyl)(imino)methyl)isoxazole
- 4-((2,5-Di-tert-butylphenyl)(imino)methyl)oxazole
- 4-((2,5-Di-tert-butylphenyl)(imino)methyl)thiazole
Uniqueness
“4-((2,5-Di-tert-butylphenyl)(imino)methyl)isoxazol-5(4H)-one” is unique due to its specific substitution pattern and the presence of both imino and isoxazole functionalities. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
184772-84-7 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-(2,5-ditert-butylbenzenecarboximidoyl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H24N2O2/c1-17(2,3)11-7-8-14(18(4,5)6)12(9-11)15(19)13-10-20-22-16(13)21/h7-10,13,19H,1-6H3 |
InChI Key |
SBKVPZIXICUIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(=N)C2C=NOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


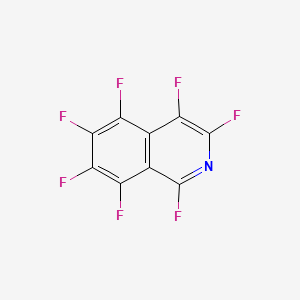
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
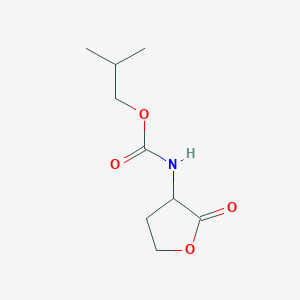

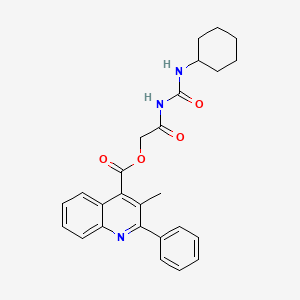
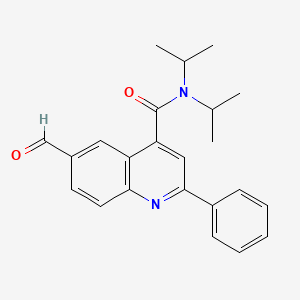
![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)
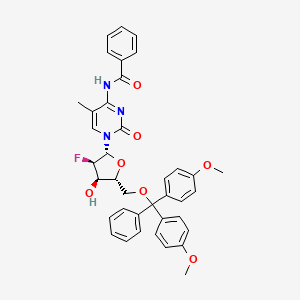


![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)

